molecular formula C7H3Cl2NO2 B12949871 2,7-Dichlorobenzo[d]oxazol-6-ol

2,7-Dichlorobenzo[d]oxazol-6-ol

Katalognummer: B12949871
Molekulargewicht: 204.01 g/mol
InChI-Schlüssel: LKTWQSYJNMNABS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,7-Dichlorobenzo[d]oxazol-6-ol is a heterocyclic compound with the molecular formula C7H3Cl2NO. It belongs to the class of benzoxazoles, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a benzoxazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dichlorobenzo[d]oxazol-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,6-dichlorophenol with cyanogen bromide in the presence of a base, leading to the formation of the benzoxazole ring . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,7-Dichlorobenzo[d]oxazol-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,7-Dichlorobenzo[d]oxazol-6-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,7-Dichlorobenzo[d]oxazol-6-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,6-Dichlorobenzo[d]oxazole
  • 2,7-Dichlorobenzo[d]thiazole
  • 2,7-Dichlorobenzo[d]imidazole

Uniqueness

2,7-Dichlorobenzo[d]oxazol-6-ol is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .

Eigenschaften

Molekularformel

C7H3Cl2NO2

Molekulargewicht

204.01 g/mol

IUPAC-Name

2,7-dichloro-1,3-benzoxazol-6-ol

InChI

InChI=1S/C7H3Cl2NO2/c8-5-4(11)2-1-3-6(5)12-7(9)10-3/h1-2,11H

InChI-Schlüssel

LKTWQSYJNMNABS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C2=C1N=C(O2)Cl)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.